molecular formula C14H10N2O10S2 B087135 2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo- CAS No. 128-86-9

2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-

Cat. No.: B087135
CAS No.: 128-86-9
M. Wt: 430.4 g/mol
InChI Key: MVWQCFNJWMLYDF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O10S2/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWQCFNJWMLYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2861-02-1 (di-hydrochloride salt)
Record name Alizarin brilliant blue BS
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DSSTOX Substance ID

DTXSID0059584
Record name C.I. Acid Blue 45 free acid
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Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

128-86-9
Record name 4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2,6-anthracenedisulfonic acid
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Record name Alizarin brilliant blue BS
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Record name 2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-
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Record name C.I. Acid Blue 45 free acid
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Record name 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid
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Biological Activity

2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo- (commonly referred to as AQDS) is a complex organic compound belonging to the anthraquinone family. Its structure features multiple functional groups that enhance its biological activity and solubility. This article reviews the biological activities associated with AQDS, including its interactions with biological molecules and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of AQDS is C14H10O6S2C_{14}H_{10}O_{6}S_{2}, with a molecular weight of approximately 338.35 g/mol. The compound's structure includes sulfonic acid groups and hydroxyl groups that contribute to its reactivity and solubility in aqueous environments .

Biological Activities

Research highlights several key biological activities of AQDS:

  • Inhibition of Sulfide Production : AQDS has been shown to inhibit sulfide production in sulfate-reducing bacteria. This property is particularly useful in environmental applications such as wastewater treatment, where sulfide generation can be problematic .
  • Interaction with Biological Molecules : Studies indicate that AQDS interacts with various electron donors, including human serum and nitrite ions. These interactions can lead to oxidation reactions that may have implications for redox biology .
  • Antimicrobial Properties : While anthraquinones are generally not classified as antimicrobial agents, certain derivatives like AQDS exhibit selective inhibitory effects on specific Gram-positive bacteria. This selectivity makes them potential candidates for targeted antibacterial therapies .

Case Study 1: Inhibition of Sulfide Production

A study investigated the effectiveness of AQDS in reducing hydrogen sulfide levels produced by sulfate-reducing bacteria in anaerobic environments. The results indicated a significant decrease in sulfide concentrations when treated with AQDS compared to control samples without the compound. This finding suggests its potential utility in bioremediation processes.

Case Study 2: Interaction with Electron Donors

Research conducted on the redox potential of AQDS demonstrated its ability to act as an electron acceptor in biochemical reactions. The study utilized electrode systems to measure redox potentials and found that AQDS could stabilize reactive intermediates formed during electron transfer processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of AQDS compared to other anthraquinone derivatives:

Compound NameStructural FeaturesUnique Aspects
AQDS Contains sulfonic acid and hydroxyl groupsInhibits sulfide production; interacts with electron donors
9,10-Dihydro-9,10-dioxo-1,6-anthracenedisulfonic acid Similar dioxo and sulfonic structuresStrong electron-withdrawing properties
Anthraquinone-2,7-disulfonic acid Sulfonated anthraquinone structurePrimarily used in dyeing textiles

Scientific Research Applications

Scientific Research Applications

1. Chemistry

The compound serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the development of new materials or compounds with specific properties. For instance, anthracene derivatives are often used in the production of dyes and pigments due to their vibrant colors and stability in different environments.

2. Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of anthracenediones exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Salmonella typhi, as well as antifungal properties against Candida tenuis and Aspergillus niger . These properties make it a candidate for developing new therapeutic agents.

3. Medicine

The therapeutic potential of this compound extends to its application in treating diseases. Studies have highlighted its ability to inhibit specific enzymes or pathways involved in disease progression, making it a focus for drug development initiatives aimed at conditions like cancer or bacterial infections .

4. Industrial Applications

In industry, 2,6-Anthracenedisulfonic acid is utilized in the production of dyes and pigments. Its solubility and stability in aqueous environments enhance its applicability in various formulations used in textiles and coatings . Furthermore, the compound has been investigated for use as an inert fluorescent tracer in environmental monitoring due to its distinct fluorescence properties when exposed to UV light .

Data Tables

Application AreaSpecific UsesNotable Properties
ChemistryPrecursor for organic synthesisEngages in diverse chemical reactions
BiologyAntimicrobial and anticancer researchEffective against various pathogens
MedicinePotential therapeutic agentInhibits disease-related pathways
IndustrialDyes and pigments productionHigh solubility and stability
Environmental ScienceInert fluorescent tracerDistinct fluorescence under UV light

Case Studies

Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of 2,6-Anthracenedisulfonic acid showed significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential use in developing new antibiotics.

Case Study 2: Fluorescent Tracers
Research into the use of anthracene disulfonic acids as fluorescent tracers showed promising results in environmental monitoring. The compounds exhibited strong fluorescence when excited at 365 nm, allowing for effective detection in water quality assessments.

Case Study 3: Cancer Research
In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity highlights its potential role as a chemotherapeutic agent.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The amino groups at positions 4 and 8 participate in condensation reactions with aldehydes and ketones, forming imines or Schiff bases. These reactions are critical for applications in dye chemistry and molecular tagging.

ReactantConditionsProductKey FeatureSource
Aldehydes (RCHO)Room temperature, aqueous pHImine-linked derivativesEnhanced conjugation for dyes
Ketones (RCOR')Acidic catalysis, refluxSchiff base complexesStabilized via resonance

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The electron-withdrawing sulfonic acid groups enhance the electrophilicity of the carbonyl reactants.

Redox Reactions Involving the Quinone Moiety

The 9,10-dioxoanthracene core undergoes reversible reduction-oxidation (redox) reactions, enabling applications in electron-transfer processes and antimicrobial activity.

Reaction TypeReagent/ConditionsProductRedox Potential (V)Source
ReductionSodium dithionite (Na₂S₂O₄)9,10-Dihydroxyanthracene derivative-0.45 vs SHE
OxidationH₂O₂, Fe³⁺ catalystRegenerated dioxo structure+0.78 vs SHE

Biological Relevance :
In sulfate-reducing bacteria (e.g., Desulfovibrio), the compound inhibits sulfide production by disrupting electron transport chains via redox interference .

Acid-Base Behavior of Sulfonic Acid Groups

The sulfonic acid groups at positions 2 and 6 exhibit strong acidity, enabling pH-dependent solubility and ionic interactions.

PropertyValue/BehaviorApplication ExampleSource
pKa-1.67 (predicted for -SO₃H)Solubilizes in alkaline media (pH >8)
Salt FormationDisodium salt (C₁₄H₈N₂O₁₀S₂Na₂)Stabilizes dye formulations

Functional Impact :
Deprotonation at high pH forms water-soluble disulfonate salts, critical for textile dyeing and chromatography .

Biological Interactions as a Sulfide Production Inhibitor

The compound disrupts sulfate respiration in anaerobic bacteria by targeting cytochrome c₃ and other redox-active enzymes.

Organism TestedInhibitory Concentration (IC₅₀)MechanismSource
Desulfovibrio spp.0.1–0.5 ppmBlocks electron transfer to sulfate

Key Findings :

  • Specific to sulfate-reducing pathways; no effect on fermentative growth .

  • Structural analogs with halogen substituents show enhanced potency .

Stability Under Analytical Conditions

The compound remains stable during reverse-phase HPLC analysis, with no decomposition observed under the following conditions:

ParameterValueColumn UsedSource
Mobile PhaseAcetonitrile/H₂O/H₃PO₄Newcrom R1 (C18)
Retention Time8.2 min150 mm × 4.6 mm, 5 µm

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid
  • CAS Number : 128-86-9
  • Molecular Formula : C₁₄H₁₀N₂O₁₀S₂
  • Molecular Weight : 430.367 g/mol
  • Synonyms: Solvent Blue 74, Acid Blue 45, Alizarin Brilliant Blue BS

Structural Features :

  • Anthraquinone core with two sulfonic acid groups at positions 2 and 4.
  • Amino (-NH₂) and hydroxyl (-OH) substituents at positions 4, 8 and 1, 5, respectively .
  • Sodium salt forms (e.g., disodium salt: C₁₄H₈N₂Na₂O₁₀S₂, MW 478.354) enhance solubility in polar solvents .

Structural Isomers and Derivatives

Compound 1 : 2,6-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo- (CAS 84-50-4)
  • Structure: Lacks amino and hydroxyl groups.
  • Formula : C₁₄H₈O₈S₂
  • Molecular Weight : 368.34 g/mol
  • Properties : Higher hydrophobicity (LogP ≈ 0.4) compared to the target compound due to absence of polar substituents .
  • Applications: Intermediate in anthraquinone dye synthesis .
Compound 2 : 1,5-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo-, Disodium Salt (CAS N/A)
  • Structure : Sulfonic acid groups at positions 1 and 5 (vs. 2 and 6 in the target compound).
  • Formula : C₁₄H₈O₈S₂·2Na
  • Properties : Altered solubility and electronic properties due to positional isomerism. Likely lower dye affinity for hydrophobic fibers .
Compound 3 : 1,7-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo- (CAS 14395-08-5)
  • Structure : Sulfonic acids at positions 1 and 5.
  • Formula : C₁₄H₈O₈S₂
  • Molecular Weight : 368.34 g/mol
  • Applications: Limited industrial use; studied for chelation properties .

Functionalized Derivatives

Compound 4 : Tetrasodium 9,10-Dihydro-1,5-Dihydroxy-9,10-Dioxo-4,8-Bis[(sulfomethyl)amino]-2,6-Anthracenedisulfonate (CAS 6370-93-0)
  • Structure : Additional sulfomethyl (-CH₂SO₃⁻) groups at positions 4 and 6.
  • Formula : C₁₆H₁₄N₂O₁₆S₄·4Na
  • Molecular Weight : ~826.5 g/mol
  • Properties : Enhanced water solubility due to four sulfonate groups. Used in specialized dyes and biological staining .
Compound 5 : 4,8-Diamino-9,10-Dihydro-1,5-Dihydroxy-9,10-Dioxo-2-Anthracenesulfonic Acid Monosodium Salt (CAS N/A)
  • Structure : Single sulfonic acid group at position 2.
  • Formula : C₁₄H₉N₂NaO₇S
  • Properties : Reduced polarity compared to the disulfonated target compound; used in pH-sensitive dyes .

Physicochemical Properties Comparison

Property Target Compound (128-86-9) Compound 1 (84-50-4) Compound 4 (6370-93-0)
Molecular Weight 430.367 g/mol 368.34 g/mol 826.5 g/mol
LogP 0.304 ~0.4 Not reported
Solubility High in water/MeCN Moderate in water Very high in water
UV-Vis λmax ~590 nm (blue dye) ~520 nm (yellow) ~610 nm (deep blue)

Preparation Methods

Sulfonation of Anthracene Backbone

The synthesis begins with sulfonation of anthracene to introduce sulfonic acid groups at the 2- and 6-positions. Industrial methods typically employ fuming sulfuric acid (oleum) at 120–150°C for 4–6 hours. The reaction’s regioselectivity is influenced by steric and electronic factors, with the 2- and 6-positions favored due to lower steric hindrance compared to central positions.

Key Conditions

ParameterValueSource
Sulfonating agentFuming H₂SO₄ (20% SO₃)
Temperature130°C ± 10°C
Reaction time5 hours
Anthracene:H₂SO₄ ratio1:6 (w/w)

Post-sulfonation, the crude product is precipitated by dilution with ice water and neutralized with sodium hydroxide to yield the disodium salt.

Nitration at 4- and 8-Positions

Nitration introduces nitro groups at the 4- and 8-positions using a mixed acid system (HNO₃:H₂SO₄, 1:3 v/v) at 0–5°C. The low temperature prevents over-nitration and byproduct formation.

Reaction Efficiency

  • Yield : 78–82%

  • Byproducts : <5% mono-nitro and tri-nitro derivatives (HPLC analysis).

Reduction of Nitro to Amino Groups

Catalytic hydrogenation with Raney nickel or palladium-on-carbon in ethanol converts nitro groups to amino groups. Alternative methods use Fe/HCl under reflux, though this generates acidic waste requiring neutralization.

Optimized Protocol

ParameterValue
Catalyst5% Pd/C (0.1 eq)
SolventEthanol/water (9:1)
Pressure3 atm H₂
Time8–10 hours

Post-reduction, the product is filtered, and the catalyst is recycled.

Oxidation to Dihydroxy and Dioxo Groups

Oxidation with K₂Cr₂O₇ in H₂SO₄ introduces hydroxyl groups at 1- and 5-positions and oxidizes the central ring to a dioxo structure. The reaction proceeds via a quinone intermediate, stabilized by electron-withdrawing sulfonic groups.

Critical Parameters

  • Oxidant : 0.2 M K₂Cr₂O₇ in 40% H₂SO₄

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 65–70%

Purification and Analytical Validation

Crystallization and Filtration

The final product is purified via recrystallization from hot water, yielding a blue crystalline solid (Solvent Blue 74). Impurities include residual sulfonic acid isomers (<2%) and unreacted intermediates.

Chromatographic Analysis

Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (65:34:1) confirms purity >98%. Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 430.367 [M-H]⁻.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Modern plants utilize tubular reactors for sulfonation and nitration, reducing reaction times by 40% and improving yield consistency.

Waste Management

The patent CN1069896C emphasizes blast air systems to remove HCl/SO₂ gases during chlorination, reducing environmental impact. Neutralization with NaOH produces non-hazardous Na₂SO₄.

Challenges and Mitigation Strategies

ChallengeSolution
Over-sulfonationControlled SO₃ concentration
Isomer formationTemperature modulation
Catalyst deactivationPeriodic regeneration

Q & A

Q. What are the established synthetic routes for 2,6-anthracenedisulfonic acid derivatives, and what factors influence yield optimization?

The synthesis typically involves sulfonation and nitration of anthraquinone precursors. For example, 4,8-diamino derivatives are synthesized via sequential nitration and amination steps. Key parameters include:

  • Temperature control : Nitration at 0–5°C minimizes side reactions .
  • Catalysts : Sulfuric acid as a solvent and catalyst for sulfonation .
  • Purification : Column chromatography or recrystallization to isolate isomers. Yields range from 21% to 47% depending on substituents .

Q. How is this compound characterized structurally and functionally?

  • Spectroscopy :
    • UV-Vis : Absorbance peaks at 310 nm (quinone moiety) and 500–600 nm (amino-sulfonate groups) .
    • NMR : Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and sulfonate groups (δ 3.0–3.5 ppm) .
  • Chromatography : HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA) for purity assessment .
  • Elemental analysis : Confirms sulfur and nitrogen content (±0.3% error) .

Q. What are the key solubility and stability properties under laboratory conditions?

SolventSolubility (g/100 mL)Stability
H₂O10–15 (pH-dependent)Stable at pH 2–6, decomposes in alkaline conditions
EtOH2–3Stable at 4°C, light-sensitive
DMSO>20Long-term storage at -20°C recommended

Q. What are its primary applications in academic research?

  • Dye chemistry : As a chromophore in acid dyes (e.g., C.I. Acid Blue 45) due to sulfonate groups enhancing water solubility .
  • Biological studies : Preliminary antifungal activity against Candida albicans (MIC = 11 μM) .
  • Coordination chemistry : Metal complexation for catalytic applications (e.g., Fe³⁺ complexes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Standardize pH and ionic strength : Solubility in H₂O varies with pH; e.g., 15 g/100 mL at pH 3 vs. 5 g/100 mL at pH 7 .
  • Validate via differential scanning calorimetry (DSC) : Detect polymorphic forms affecting solubility .
  • Cross-validate with multiple techniques : Compare HPLC, gravimetry, and NMR dilution assays .

Q. What strategies enhance the biological activity of anthracenedisulfonic acid derivatives?

  • Functional group modifications :
    • Halogenation (e.g., bromine at C4) increases antifungal potency (MIC reduction by 40%) .
    • Amino group alkylation : Methyl or sulfomethyl groups improve membrane permeability .
  • Structure-activity relationships (SAR) : LogP optimization (target 1.5–2.5) balances solubility and cell penetration .

Q. How can synthesis yields be improved for 4,8-diamino derivatives?

  • Optimize nitration : Use mixed acid (HNO₃/H₂SO₄) at 0°C for 12 hours (yield increases from 21% to 35%) .
  • Protective groups : Acetylation of hydroxyl groups prevents side reactions during amination .
  • Microwave-assisted synthesis : Reduces reaction time by 60% with comparable yields .

Q. What analytical methods detect degradation products under varying storage conditions?

  • LC-MS : Identifies hydrolyzed products (e.g., loss of sulfonate groups) in acidic conditions .
  • FTIR : Monitors carbonyl (C=O) stability; shifts from 1670 cm⁻¹ indicate quinone degradation .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks predicts long-term stability .

Q. How does the compound interact with metal ions, and what are the implications?

  • Complexation studies :
    • Fe³⁺ : Forms 1:2 complexes (log K = 4.2) with enhanced redox activity .
    • Cu²⁺ : Quenches fluorescence, useful in sensor development .
  • Catalytic applications : Metal complexes catalyze hydroxylation of phenols (TOF up to 120 h⁻¹) .

Q. What computational tools predict electronic properties relevant to photochemical applications?

  • DFT calculations : HOMO-LUMO gaps (~3.1 eV) correlate with UV-Vis absorption spectra .
  • Molecular docking : Predicts binding to fungal cytochrome P450 (binding energy = -8.2 kcal/mol) .
  • Solvent modeling : COSMO-RS predicts solubility trends in polar aprotic solvents .

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